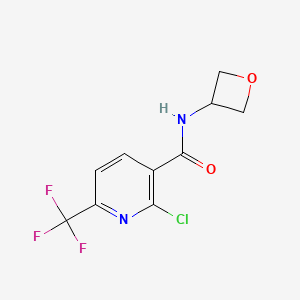
2-Chloro-N-(oxetan-3-yl)-6-(trifluoromethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(oxetan-3-yl)-6-(trifluoromethyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group at the second position, an oxetane ring attached to the nitrogen atom, and a trifluoromethyl group at the sixth position of the nicotinamide ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(oxetan-3-yl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps:
Formation of the Nicotinamide Core: The starting material is usually a nicotinic acid derivative, which undergoes chlorination to introduce the chloro group at the second position.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that facilitate electrophilic substitution.
Attachment of the Oxetane Ring: The oxetane ring is introduced through nucleophilic substitution reactions, where an oxetane derivative reacts with the nicotinamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Chloro-N-(oxetan-3-yl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the chloro or trifluoromethyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the nicotinamide ring.
Reduction: Dechlorinated or defluorinated products.
Substitution: Substituted nicotinamide derivatives with various functional groups.
科学的研究の応用
2-Chloro-N-(oxetan-3-yl)-6-(trifluoromethyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: It may be utilized in the development of novel materials with unique electronic or photophysical properties.
Industry: The compound can serve as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism of action of 2-Chloro-N-(oxetan-3-yl)-6-(trifluoromethyl)nicotinamide depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site, thereby preventing substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
2-Chloro-N-(oxetan-3-yl)nicotinamide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
6-(Trifluoromethyl)nicotinamide: Does not have the chloro or oxetane groups, leading to different reactivity and applications.
2-Chloro-6-(trifluoromethyl)nicotinamide: Missing the oxetane ring, which can influence its interaction with biological targets.
Uniqueness
2-Chloro-N-(oxetan-3-yl)-6-(trifluoromethyl)nicotinamide is unique due to the combination of the chloro, oxetane, and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-chloro-N-(oxetan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2O2/c11-8-6(9(17)15-5-3-18-4-5)1-2-7(16-8)10(12,13)14/h1-2,5H,3-4H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXGCVLHAYCMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














